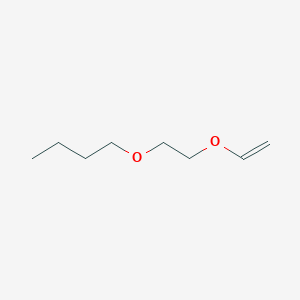

Ethylene glycol butyl vinyl ether

Description

Historical Context and Evolution of Functionalized Vinyl Ether Research

The study of vinyl ether polymerization dates back to the mid-20th century. Early research focused on understanding the fundamental principles of their cationic polymerization, with catalysts like boron trifluoride etherate being employed. acs.org These initial studies laid the groundwork for producing poly(vinyl ether)s, though often with limited control over the polymer's structure. acs.org A significant breakthrough came with the advent of living cationic polymerization in the 1980s, which allowed for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

The subsequent evolution of this field has been marked by the development of more sophisticated catalyst systems, including those based on titanium and other transition metals, which have enabled greater control over the stereochemistry of the resulting polymers. acs.org In recent years, there has been a surge in research focused on developing metal-free organocatalysts and photochemically controlled polymerization methods, offering more sustainable and versatile synthetic routes. acs.orgrsc.org These advancements have expanded the scope of functionalized vinyl ethers that can be polymerized, leading to materials with tailored properties for a variety of applications.

Academic Significance of Vinyl Ethers as Monomers and Building Blocks

The academic significance of vinyl ethers lies in their exceptional versatility as monomers. The ether linkage provides a convenient handle for introducing a vast array of functional groups, ranging from simple alkyl chains to complex moieties like those found in pharmaceuticals or stimuli-responsive materials. This "tunability" allows for the precise design of polymers with specific chemical and physical properties. researchgate.net

Vinyl ethers are key components in the synthesis of a wide range of polymer architectures, including homopolymers, and block and graft copolymers. acs.orgresearchgate.net The ability to copolymerize vinyl ethers with other classes of monomers, such as acrylates, has further broadened their utility. acs.org This has led to the development of materials with a unique balance of properties, such as the flexibility and low-temperature performance of poly(vinyl ether)s combined with the adhesion and chemical resistance of polyacrylates. acs.org Furthermore, the development of controlled polymerization techniques, like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, has provided unprecedented control over the synthesis of complex polymer structures from vinyl ether monomers. acs.orgchemrxiv.org

Scope and Objectives of Current Research Trajectories in Vinyl Ether-Derived Materials

Current research in vinyl ether-derived materials is focused on several key areas. A major objective is the development of new and more efficient catalyst systems that can operate under milder conditions and offer even greater control over polymer architecture and stereochemistry. morressier.comnih.gov This includes the design of chiral counterions to achieve catalyst-controlled stereoselective polymerization, leading to materials with unique mechanical and surface properties. morressier.comnih.gov

Another significant research trajectory is the synthesis of novel functional vinyl ether monomers to create polymers with advanced functionalities. This includes the incorporation of stimuli-responsive groups that can react to changes in pH, temperature, or light, as well as the development of bio-based vinyl ethers for more sustainable materials. acs.orgnih.gov The application of vinyl ether-derived polymers in high-tech fields is also a major focus. For instance, semi-fluorinated poly(vinyl ether)s are being investigated as electrolytes for lithium-metal batteries due to their enhanced ion conductivity and electrochemical stability. chemrxiv.org Additionally, amphiphilic block copolymers derived from vinyl ethers are being explored for their self-assembly into nanostructures for drug delivery applications. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

4223-11-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-(2-ethenoxyethoxy)butane |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-10-8-7-9-4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

UNMYKPSSIFZORM-UHFFFAOYSA-N |

SMILES |

CCCCOCCOC=C |

Canonical SMILES |

CCCCOCCOC=C |

Color/Form |

LIQUID |

Other CAS No. |

4223-11-4 |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of Vinyl Ether Monomers

Modification and Functionalization of Vinyl Ether Scaffolds for Enhanced Reactivity

The vinyl ether structure serves as a versatile scaffold that can be modified to introduce specific functionalities, leading to materials with enhanced reactivity and tailored properties for various applications.

The creation of bifunctional and macromonomeric vinyl ethers is a key strategy for producing cross-linked networks and well-defined polymer architectures. Bifunctional vinyl ethers, which contain two vinyl ether groups, can be synthesized using enzymatic methods, as described previously, by reacting hydroxyl-functional vinyl ethers with dicarboxylic acids. rsc.orgnih.gov

Macromonomers are large monomeric units that can be polymerized to form graft or comb-like polymers. Poly(vinyl ether)-based hydrophilic macromonomers are particularly useful. For example, a new vinyl ether monomer bearing a protected glycerol (B35011) moiety, 2-(2,2-dimethyl- nih.govvt.edudioxolan-4-ylmethoxy)-ethyl vinyl ether (IpGEVE), was designed to create hydrophilic poly(vinyl ether)s. researchgate.net This monomer can undergo living cationic polymerization initiated by a molecule also containing a polymerizable group (like a methacryloyl group), resulting in a macromonomer. researchgate.net After deprotection, the resulting glycerol-substituted hydrophilic macromonomer (MA-PGEVE) can be copolymerized with other monomers, such as styrene, to create core-shell polymer particles. researchgate.net The direct copolymerization of macromonomers has become a common and mature method for preparing materials like polycarboxylate superplasticizers. researchgate.net

The precise control over polymer architecture is often achieved through living polymerization techniques. Living cationic polymerization is particularly well-suited for vinyl ethers, as the electron-donating ether group stabilizes the propagating cationic species. nih.gov This method allows for the synthesis of polymers with controlled molecular weights, narrow dispersity, and predetermined chain-end functionalities. acs.org

End-group functionalization can be achieved by using functionalized initiators or by terminating the living polymerization with specific nucleophiles. acs.org This allows for the introduction of a wide range of terminal groups, including amine, carboxyl, hydroxyl, and other reactive moieties. acs.org For instance, a poly(phenylacetylene) backbone with pendant 1-(acetoxy)ethoxy groups can act as a multifunctional macroinitiator for the living cationic graft polymerization of isobutyl vinyl ether (IBVE), yielding a well-defined brush polymer. acs.org

Furthermore, post-polymerization modification using "click" chemistry offers another powerful route for derivatization. Vinyl ethers bearing pendant C=C double or C≡C triple bonds can be synthesized and polymerized under controlled cationic conditions. researchgate.net The resulting polymers can then be efficiently functionalized via reactions like thiol-ene/-yne additions or copper-catalyzed alkyne-azide cycloadditions, enabling the creation of a vast library of functional poly(vinyl ether)s. researchgate.net Introducing cleavable bonds, such as thioacetal linkages, into the polymer backbone during copolymerization allows for the synthesis of degradable poly(vinyl ether)s. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Ethylene (B1197577) Glycol Vinyl Ether | EGVE |

| Butyl Vinyl Ether | BVE |

| Ethyl Vinyl Ether | EVE |

| Isobutyl Vinyl Ether | IBVE |

| Ethylene Glycol Divinyl Ether | EGDVE |

| 2-(2,2-dimethyl- nih.govvt.edudioxolan-4-ylmethoxy)-ethyl vinyl ether | IpGEVE |

| Glycerol-substituted hydrophilic macromonomer | MA-PGEVE |

| n-Butanol | - |

| Acetylene | - |

| Potassium Hydroxide | KOH |

| Cesium Fluoride | CsF |

| Sodium Hydroxide | NaOH |

| Dimethyl Sulfoxide | DMSO |

| Palladium(II) Acetate (B1210297) | Pd(OAc)₂ |

| 4,7-diphenyl-1,10-phenanthroline | DPP |

| Candida antarctica lipase (B570770) B | CalB |

| Phenyl 2-hydroxyalkyl selenides | - |

| Ethylene Oxide | - |

| Sodium Hydride | NaH |

| Styrene | - |

| Acetic Acid | - |

Fundamental Polymerization Mechanisms of Vinyl Ethers

Cationic Polymerization of Vinyl Eethers

Cationic polymerization is a chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. This reactive monomer continues to add new monomer units, propagating the polymer chain. For vinyl ethers, the presence of an electron-donating alkoxy group stabilizes the resulting carbocation at the growing chain end, facilitating polymerization.

Initiation Systems and Catalytic Control, including Iodonium Salts and Lewis Acids

The initiation of cationic polymerization of vinyl ethers can be achieved through various systems, primarily involving protonic acids, Lewis acids, and onium salts like iodonium salts. The choice of the initiating system is crucial for controlling the polymerization process, including the initiation rate, propagation, and termination/chain transfer events, which in turn dictate the final polymer's molecular weight and dispersity.

Lewis Acids: Lewis acids are among the most common initiators for the cationic polymerization of vinyl ethers. They are typically used in conjunction with a co-initiator, such as water or an alcohol, which acts as a proton source (cationogen). The Lewis acid activates the co-initiator, generating a proton that initiates the polymerization by adding to the vinyl ether monomer. Common Lewis acids used for vinyl ether polymerization include tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and aluminum-based compounds like ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) digitellinc.comrsc.orgacs.org. The strength of the Lewis acid and the nature of the counter-ion significantly influence the polymerization rate and the degree of control over the polymer structure spsj.or.jp. For instance, SnCl₄ has been shown to be effective in achieving living cationic polymerization of various vinyl ethers, including n-butyl vinyl ether, under specific conditions spsj.or.jp.

Iodonium Salts: Diaryliodonium salts, such as diphenyliodonium (B167342) hexafluoroantimonate, are effective photoinitiators for cationic polymerization digitellinc.comnih.gov. Upon exposure to UV radiation, these salts undergo photolysis to generate a superacid, which then initiates the polymerization of the vinyl ether monomer digitellinc.com. This method is particularly useful in applications requiring spatial and temporal control over the polymerization process, such as in coatings and 3D printing nih.gov. The initiation can also be triggered thermally in what is known as radical-induced cationic frontal polymerization (RICFP), where radicals generated from a thermal initiator induce the decomposition of the iodonium salt to produce the initiating superacid digitellinc.comnih.gov.

The table below summarizes representative initiating systems used in the cationic polymerization of vinyl ethers.

| Initiator System | Monomer | Temperature (°C) | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| IBVE-HCl/SnCl₄ | n-Butyl Vinyl Ether | -30 | Toluene | 18,000 | 1.15 | spsj.or.jp |

| Et₁.₅AlCl₁.₅ | Di(ethylene glycol) n-tetradecyl ether vinyl ether | - | Hexane | >20,000 | - | nih.gov |

| Iodonium Hexafluoroantimonate/Peroxide | Epoxy/Vinyl Ether Mixture | - | Bulk | - | - | nih.gov |

Kinetics of Propagation and Mechanisms of Chain Transfer

The kinetics of cationic polymerization of vinyl ethers are characterized by a rapid propagation rate due to the high reactivity of the carbocationic propagating species. The rate of polymerization is influenced by several factors, including the monomer concentration, initiator concentration, temperature, and solvent polarity.

Propagation Kinetics: The propagation step involves the successive addition of monomer molecules to the growing carbocationic chain end. The rate constant of propagation (kₚ) is a key parameter that describes the speed of this process. For vinyl ethers, kₚ values are generally high, leading to fast polymerization rates. The polarity of the solvent can significantly affect the propagation rate; more polar solvents can solvate the ionic species, influencing the ion-pair equilibrium and thus the reactivity of the propagating species jst.go.jp.

Mechanisms of Chain Transfer: Chain transfer reactions are crucial events in cationic polymerization that limit the molecular weight of the resulting polymer by terminating a growing chain and initiating a new one nih.gov. Common chain transfer reactions in vinyl ether polymerization include:

Chain transfer to monomer: The growing polymer chain transfers a proton to a monomer molecule, terminating the chain and creating a new monomeric cation that can initiate a new chain. The monomer transfer constant (ktm) quantifies this process jst.go.jp.

Chain transfer to counter-ion: This can occur through recombination or elimination reactions involving the counter-ion.

Intramolecular chain transfer (backbiting): The growing chain end can react with an ether oxygen atom within the same chain, leading to the formation of a cyclic oxonium ion and termination of that chain's growth.

Chain transfer to solvent or other agents: If the solvent or other additives have labile protons, they can participate in chain transfer reactions.

The relative rates of propagation and chain transfer determine the final molecular weight of the polymer. To obtain high molecular weight polymers, conditions that favor propagation over chain transfer, such as low temperatures, are often employed acs.orgnih.gov.

The table below presents kinetic parameters for the cationic polymerization of isobutyl vinyl ether, a close analog of ethylene (B1197577) glycol butyl vinyl ether, catalyzed by iodine.

| Solvent | kₚ (L/mol·s) | ktm (L/mol·s) |

| Carbon Tetrachloride | 0.45 | 0.018 |

| Ethylene Dichloride | 1.8 | 0.054 |

Data from reference jst.go.jp.

Living and Controlled Cationic Polymerization Methodologies for Defined Structures

Living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed acs.org. This allows for the synthesis of polymers with well-defined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers acs.orgnih.gov.

For vinyl ethers, achieving a living cationic polymerization requires careful control over the polymerization conditions to suppress irreversible termination and chain transfer reactions. This is typically achieved by establishing a dynamic equilibrium between a small amount of active (propagating) cationic species and a majority of dormant (non-propagating) species acs.org.

Several strategies have been developed to achieve living cationic polymerization of vinyl ethers:

Initiator/Lewis Acid Systems: The combination of a cationogen (like an HCl adduct of a vinyl ether) and a Lewis acid (like SnCl₄) can lead to a living polymerization by controlling the concentration and reactivity of the propagating carbocations spsj.or.jp.

Use of Added Bases: The addition of a weak Lewis base, such as an ester or an ether, can stabilize the propagating carbocations by reversible coordination, reducing their reactivity and suppressing side reactions nih.gov.

Degenerative Chain Transfer (DCT) Polymerization: This method, also known as reversible addition-fragmentation chain transfer (RAFT) polymerization in its radical counterpart, involves a rapid and reversible exchange of the active propagating species between growing polymer chains. This leads to all chains growing at a similar rate, resulting in polymers with low dispersity rsc.orgnih.govrsc.orgresearchgate.net. Thioacetals and thioethers are effective chain transfer agents for the cationic DCT polymerization of vinyl ethers researchgate.net.

These controlled polymerization techniques have enabled the synthesis of well-defined homopolymers of vinyl ethers and block copolymers with other monomers, such as styrenes or other vinyl ethers acs.orgrug.nlsemanticscholar.org.

The following table provides examples of living/controlled cationic polymerization of various vinyl ethers.

| Monomer | Initiating System | Additive | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| n-Butyl Vinyl Ether | IBVE-HCl/SnCl₄ | None | 18,000 | 1.15 | spsj.or.jp |

| Ethyl Vinyl Ether | Thienyl Chloride/ZnCl₂ | 1,4-Dioxane | 10,200 | 1.15 | acs.org |

| Isobutyl Vinyl Ether | Electrophilic Selenium Reagent/Mn(CO)₅Br | None | 9,800 | 1.17 | rsc.org |

Free Radical Polymerization and Hybrid Mechanistic Approaches

While cationic polymerization is the primary method for vinyl ethers, research has also explored free radical and hybrid polymerization techniques, particularly for creating copolymers with unique properties.

Radical Promoted Cationic Polymerization in Copolymer Systems

A more common approach involving radicals is the copolymerization of vinyl ethers with electron-acceptor monomers. In these systems, a hybrid mechanism known as radical-promoted cationic polymerization can occur. This process is particularly useful for creating copolymers of vinyl ethers with monomers that typically polymerize via a free radical mechanism, such as acrylates and methacrylates cmu.edu.

The mechanism involves the following steps:

A free radical initiator generates radicals that add to the electron-poor monomer (e.g., methyl methacrylate).

The growing radical chain can then add to the electron-rich vinyl ether monomer.

The resulting electron-rich radical is then oxidized by a suitable agent, such as a diaryliodonium salt, to a carbocation.

This carbocation can then initiate the cationic polymerization of the vinyl ether monomer.

This "double-mode" polymerization allows for the successful copolymerization of monomers that are otherwise incompatible in terms of their polymerization mechanisms cmu.edu. This technique has been used to create crosslinked networks by using bifunctional monomers like ethylene glycol divinyl ether and ethylene glycol dimethacrylate cmu.edu. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and structure researchgate.netdeepdyve.com.

Copolymerization Kinetics and Microstructure Elucidation

Reactivity Ratios and Monomer Incorporation Dynamics in Copolymer Systems

The relative reactivity of monomers in a copolymerization system is described by reactivity ratios (r1 and r2). These ratios are the rate constants for a reactive propagating chain end adding to a monomer of the same species versus a monomer of the other species. The copolymer equation uses these ratios to predict the composition of the copolymer being formed. open.edu

Ethylene (B1197577) glycol vinyl ether (EGVE) and its derivatives, such as di(ethylene glycol) vinyl ether (DEGMVE), are versatile monomers that can be copolymerized to create polymers with tailored properties. Due to the presence of hydroxyl groups and ether linkages, these monomers exhibit good water solubility. chemicalbook.com

Copolymerization of EGVE with hydrophobic monomers allows for the synthesis of amphiphilic materials. For instance, the radical copolymerization of 2-hydroxyethyl vinyl ether (HEVE) with hydrophobic vinyl ethers like 2-methoxyethyl vinyl ether, isobutyl vinyl ether, and n-butyl vinyl ether has been successfully demonstrated. acs.org The key to successful free radical copolymerization in these systems is the presence of proper hydrogen bonding. acs.org

With acidic comonomers like acrylic acid (AA), EGVE derivatives such as ethylene-glycol monovinyl polyethylene (B3416737) glycol (EPEG) can undergo free radical copolymerization in an aqueous solution. Studies have shown that the reactivity of EPEG is higher and more closely matches that of AA when compared to other systems like isobutylene (B52900) polyethylene glycol (IPEG)-AA copolymerization, leading to higher copolymerization efficiency. researchgate.net This results in polycarboxylate ether (PCE) superplasticizers with excellent cement paste dispersion properties. researchgate.net

The copolymerization of ethylene glycol and vinyl alcohol can result in a graft copolymer. usp.org This is typically produced by grafting polyvinyl acetate (B1210297) onto a polyethylene glycol backbone, followed by hydrolysis of the acetate groups to form polyvinyl alcohol chains. usp.org

N-butyl vinyl ether (nBVE) can be statistically copolymerized with 2-chloroethyl vinyl ether (CEVE) via metallocene-mediated cationic polymerization. mdpi.comamanote.com The reactivity ratios for this system have been determined, allowing for the prediction and control of the copolymer structure. mdpi.com

The copolymerization of butyl vinyl ether (BVE) with methyl methacrylate (B99206) (MMA) can be achieved through a combination of free radical and radical-promoted cationic mechanisms. cmu.edu In this system, the free radical polymerization of MMA is switched to the cationic polymerization of BVE. cmu.edu This method has been used to create crosslinked polymers from bifunctional monomers like ethylene glycol divinyl ether and ethylene glycol dimethacrylate. cmu.edu

The reactivity ratios for the copolymerization of n-butyl acrylate (B77674) (nBuA) with methyl methacrylate (MMA) have been determined for both conventional and atom transfer radical copolymerization (ATRP). uni-bayreuth.deuni-bayreuth.de The results indicate that the chemoselectivities in both processes are similar. uni-bayreuth.deuni-bayreuth.de However, the relative reactivity of macromonomers in conventional copolymerization is significantly lower than that of MMA, a difference that is less pronounced in ATRP due to the different time scales of monomer addition. uni-bayreuth.deuni-bayreuth.de This allows for copolymerization at higher concentrations in ATRP. uni-bayreuth.deuni-bayreuth.de

The radical copolymerization of n-butyl acrylate with vinyl acetate has also been studied, with reactivity ratios determined for terpolymerization systems. mdpi.comnih.gov

Cationic copolymerization of BVE with haloalkyl vinyl ethers like 2-chloroethyl vinyl ether (CEVE) is a viable route to produce copolymers with specific functionalities. mdpi.com

Below is a table summarizing the reactivity ratios for some of the discussed copolymerization systems.

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Type |

| n-Butyl Acrylate | Methyl Methacrylate | 0.46 | 2.008 | Free Radical |

| n-Butyl Acrylate | 2-Methylene-1,3-dioxepane | 0.417 | 0.071 | Free Radical |

| n-Butyl Acrylate | Vinyl Acetate | 4.459 | 0.198 | Free Radical |

| 2-Methylene-1,3-dioxepane | Vinyl Acetate | 0.260 | 55.339 | Free Radical |

| Methyl Methacrylate | n-Butyl Acrylate | 0.46 | 0.52 | Free Radical |

This table presents a selection of reactivity ratios from various studies. mdpi.comresearchgate.netchegg.com The values can vary depending on the specific reaction conditions.

The structure of the comonomer and the choice of the initiator system significantly impact the copolymerization process. In the cationic polymerization of vinyl ethers, the initiator system plays a crucial role in controlling the reaction. acs.org For instance, the use of a cumyl alcohol/B(C6F5)3/Et2O initiating system has enabled the aqueous cationic polymerization of various vinyl ethers, including isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE), and n-butyl vinyl ether (n-BVE). mdpi.com

The choice of initiator can also influence the stereoregularity of the resulting polymer. acs.org For example, using titanium-based Lewis acid catalysts with bulky aryloxy substituents can lead to highly isotactic polymers of isobutyl vinyl ether. acs.org Similarly, the combination of a SnCl4 Lewis acid and a bulky phosphoric acid ligand has been shown to be effective. acs.org

In radical copolymerization, the structure of the comonomer influences its reactivity. For example, in the copolymerization of n-butyl acrylate with various methacrylates, the reactivity ratios are affected by the specific methacrylate used. researchgate.net

The development of controlled/living polymerization techniques, such as living cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has provided greater control over the copolymerization of vinyl ethers. mdpi.comnih.govresearchgate.net These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Control over Polymer Architecture and Sequence Distribution

The ability to control the polymer architecture, including the sequence distribution of monomer units, is essential for creating materials with specific functionalities.

Statistical copolymers, where the monomer units are arranged randomly along the polymer chain, can be synthesized through various polymerization methods. The cationic statistical copolymerization of n-butyl vinyl ether (BVE) and 2-chloroethyl vinyl ether (CEVE) has been successfully conducted using a metallocene-mediated system. mdpi.comamanote.com By determining the reactivity ratios, the dyad sequence fractions and mean sequence lengths of the monomers can be calculated, providing insight into the copolymer's microstructure. mdpi.comnih.gov

Radical RAFT polymerization has also been employed to synthesize statistical copolymers of N-vinylpyrrolidone (NVP) and 2-chloroethyl vinyl ether (CEVE). nih.gov The molecular characteristics of these copolymers can be controlled by optimizing the reaction conditions. nih.gov

The synthesis of block and graft copolymers allows for the creation of materials with unique properties arising from the combination of different polymer segments.

Block Copolymers: Block copolymers containing poly(vinyl ether) segments can be synthesized by combining different living polymerization techniques. nih.gov For example, a versatile strategy involves the combination of reversible complexation mediated living radical polymerization (RCMP) and photoinduced radical oxidation addition deactivation (PROAD) processes. nih.gov This allows for the synthesis of block copolymers from cationically polymerizable vinyl ethers and radically polymerizable vinyl monomers. nih.gov Another approach involves the one-pot synthesis of degradable multiblock copolymers through cationic degenerative chain-transfer copolymerization of vinyl ethers with cyclic thioacetals. nih.gov These multiblock copolymers can be degraded into diblock copolymers under specific conditions. nih.gov

Graft Copolymers: Graft copolymers with poly(vinyl ether) side chains can be synthesized using the "grafting-from" method. acs.orgnih.gov This involves using a macroinitiator with multiple initiation sites along its backbone to initiate the polymerization of vinyl ether monomers. nih.govcmu.edu For example, poly(cyclic acetal)s can serve as macroinitiators for the living cationic polymerization of vinyl ethers, resulting in graft polymers with well-defined structures. acs.org Similarly, a poly(phenylacetylene)-based multifunctional initiator has been used for the living cationic graft polymerization of isobutyl vinyl ether (IBVE), yielding poly(IBVE)-grafted poly(phenylacetylene) with controlled main chain and side chain structures. nih.gov The "grafting-through" method, which involves the polymerization of macromonomers, is another approach to synthesizing densely grafted copolymers. nih.govacs.org

Cross-linking Polymerization for Network Formation in Hydrogels

The formation of hydrogels using ethylene glycol butyl vinyl ether often involves cross-linking polymerization, a process that creates a three-dimensional polymer network capable of absorbing and retaining large amounts of water or biological fluids. This network structure is fundamental to the hydrogel's properties and applications. The cross-linking can be achieved through various methods, including the use of bifunctional or multifunctional cross-linking agents that copolymerize with the primary monomer.

Mechanism of Network Formation

The cross-linking of polymers like those derived from this compound can be initiated through different mechanisms, most notably cationic polymerization. Vinyl ethers are particularly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic chain end.

In a typical cross-linking polymerization to form a hydrogel, a bifunctional monomer, such as diethylene glycol divinyl ether, is introduced into the polymerization mixture along with this compound and other comonomers. The polymerization can be initiated by methods like radiation or chemical initiators that generate cationic species. These initiators attack the vinyl group of a monomer, creating a carbocation that then propagates by adding to other monomer units. When the propagating chain adds to one of the vinyl groups of the cross-linking agent, a branch point is created. Subsequent reaction of the second vinyl group on the same cross-linker molecule with another growing polymer chain results in a covalent bond, or cross-link, between the two chains. This process, repeated throughout the polymerization, leads to the formation of an infinite network, resulting in a gel.

Influence of Cross-linker on Hydrogel Properties

The choice and concentration of the cross-linking agent are critical in tailoring the final properties of the hydrogel. For instance, in the synthesis of thermoresponsive hydrogels, diethylene glycol divinyl ether has been used as a cross-linking agent in the radiation copolymerization of ethylene glycol vinyl ether and butyl vinyl ether. researchgate.net The concentration of this cross-linker directly influences the network structure and, consequently, the swelling and thermal response of the hydrogel.

Research has shown that for hydrogels based on poly(methyl vinyl ether-co-maleic acid) cross-linked with poly(ethylene glycol) (PEG), the molecular weight of the PEG cross-linker significantly affects the hydrogel's properties. researchgate.netqub.ac.uk Higher molecular weight PEGs lead to lower cross-link densities, resulting in hydrogels with higher swelling capacities. researchgate.netqub.ac.uk Conversely, lower molecular weight PEG cross-linkers create more rigid networks with higher cross-link densities and lower swelling rates. researchgate.netqub.ac.uk

The table below summarizes the effect of the cross-linker's molecular weight on the properties of poly(methyl vinyl ether-co-maleic acid) hydrogels, which provides insights applicable to similar vinyl ether-based systems.

| Cross-linker (PEG) Molecular Weight (Da) | Cross-link Density | Swelling Rate | Network Structure |

|---|---|---|---|

| 200 | High | Low | Rigid |

| 1000 | Moderate | Moderate | Moderately cross-linked |

| 10,000 | Low | High | Loosely cross-linked |

Cationic Polymerization in Hydrogel Synthesis

Cationic polymerization is a key method for polymerizing vinyl ethers to create hydrogels. cmu.edunih.gov This process can be initiated by various cationic initiators, including Lewis acids and photoinitiators. cmu.edu Free radical promoted cationic polymerization is another technique where free radicals generated, for instance by a photoinitiator, can be oxidized to form cationic species that then initiate the polymerization of vinyl ethers. cmu.edu This approach allows for the copolymerization of monomers that polymerize through different mechanisms, such as vinyl ethers and methacrylates. cmu.edu

The control over the cationic polymerization process is crucial for obtaining well-defined polymer networks. nih.gov Challenges in cationic polymerization include the high reactivity of the propagating species, which can lead to side reactions and a broad molecular weight distribution. nih.gov However, advancements in initiator systems and polymerization conditions have enabled better control over the polymerization of vinyl ethers. nih.govnih.gov

Reactivity and Degradation Pathways of Vinyl Ethers

Gas-Phase Atmospheric Reactions and Environmental Fate Assessment

The atmospheric fate of vinyl ethers is primarily governed by their reactions with key oxidants present in the troposphere: the hydroxyl radical (OH), the nitrate radical (NO3), and ozone (O3). These reactions initiate degradation cascades that influence air quality.

The gas-phase reaction with hydroxyl (OH) radicals is the dominant atmospheric loss process for many volatile organic compounds (VOCs), including vinyl ethers, during the daytime. witpress.com Kinetic studies on a series of alkyl vinyl ethers, such as ethyl vinyl ether (EVE), propyl vinyl ether (PVE), and butyl vinyl ether (BVE), have been conducted to determine their reaction rate coefficients. nih.govacs.org These studies, often performed in simulation chambers at ambient temperature and pressure, utilize relative rate methods to compare the decay of the target vinyl ether against a reference compound with a known OH reaction rate. witpress.comnih.gov

For butyl vinyl ether, a close structural analog to the alkyl vinyl ether portion of ethylene (B1197577) glycol butyl vinyl ether, the reaction with OH radicals is rapid. nih.gov The primary mechanism involves the electrophilic addition of the OH radical to the carbon-carbon double bond, with a smaller contribution from H-atom abstraction from the alkoxy group. researchgate.netnih.gov The addition to the terminal carbon of the vinyl group is proposed as the initial step in the degradation mechanism. researchgate.net The high reactivity leads to very short atmospheric lifetimes, suggesting that their impact on tropospheric chemistry is localized to the source area. researchgate.net

Table 1: Rate Coefficients for the Gas-Phase Reaction of Selected Vinyl Ethers with OH Radicals at 298 ± 3 K

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Ethyl Vinyl Ether (EVE) | (7.79 ± 1.71) x 10⁻¹¹ | nih.govacs.org |

| Propyl Vinyl Ether (PVE) | (9.73 ± 1.94) x 10⁻¹¹ | nih.govacs.org |

| Butyl Vinyl Ether (BVE) | (1.13 ± 0.31) x 10⁻¹⁰ | nih.govacs.org |

This interactive table provides kinetic data for the reaction of various vinyl ethers with hydroxyl radicals. The data indicates a high reactivity, which translates to short atmospheric lifetimes.

During nighttime, reactions with the nitrate radical (NO3) and ozone (O3) become important atmospheric sinks for unsaturated compounds like vinyl ethers. nih.gov Kinetic studies performed in simulation chambers under tropospheric conditions have provided rate constants for these reactions. acs.orgacs.org

The reaction with NO3 radicals is also an addition to the double bond, and the rate constants for alkyl vinyl ethers are significant. acs.org For butyl vinyl ether, the rate constant has been determined to be (17.0 ± 3.7) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 293 ± 3 K. acs.org The main oxidation products identified from these reactions include formaldehyde and the corresponding alkyl formates (e.g., butyl formate from butyl vinyl ether), with production yields approaching 50%. researchgate.netacs.org Oxygenated nitrates and peroxynitrates have also been detected. acs.org

Ozonolysis, the reaction with O3, is another relevant degradation pathway. nih.gov This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. semanticscholar.org The measured rate coefficients for the ozonolysis of alkyl vinyl ethers are several orders of magnitude lower than those for the radical reactions but still represent a significant atmospheric loss process. nih.govacs.org

Table 2: Rate Coefficients for Gas-Phase Reactions of Butyl Vinyl Ether (BVE) with NO3 and O3 at ~298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Nitrate Radical (NO3) | (2.10 ± 0.54) x 10⁻¹² | nih.govacs.org |

| Nitrate Radical (NO3) | (17.0 ± 3.7) x 10⁻¹³ | acs.org |

This interactive table summarizes the kinetic data for the reactions of butyl vinyl ether with nitrate radicals and ozone. These reactions are important for the compound's degradation, especially during nighttime.

Thermal Dissociation and Pyrolysis Mechanisms of Ethylene Glycol Vinyl Ether

High-temperature decomposition studies provide insight into the stability and reaction mechanisms of molecules under thermal stress. The pyrolysis of ethylene glycol vinyl ether (EGVE), a key structural component of ethylene glycol butyl vinyl ether, was investigated in a diaphragmless shock tube over a temperature range of 1200–1800 K. rsc.orgrsc.orgnih.gov

The research identified two primary dissociation channels for EGVE:

A molecular H-atom transfer followed by C–O bond scission, yielding vinyl alcohol (C2H3OH) and acetaldehyde (CH3CHO). rsc.orgrsc.orgnih.gov

A radical pathway involving the simple fission of the C–O bond to generate a 2-hydroxyethyl radical (•CH2CH2OH) and a vinoxy radical (•CH2CHO). rsc.orgrsc.orgnih.gov

Experimental and theoretical results show that the radical channel (2) is strongly dominant across the entire temperature range studied. rsc.orgrsc.orgnih.gov The reactive radicals formed in this channel readily dissociate further, leading to rapid chain propagation. rsc.org A detailed reaction mechanism was constructed that successfully simulates the experimental observations. rsc.orgnih.gov The decomposition was found to be in the pressure fall-off region, and rate coefficient expressions were determined for the dominant radical channel. rsc.orgrsc.orgnih.gov

Other Specific Reaction Profiles (e.g., Transesterification, Redox Potential Studies)

While gas-phase and thermal reactions are well-documented for related compounds, other reaction profiles are also chemically relevant. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a potential reaction pathway for a molecule like this compound, which contains a hydroxyl group. For instance, studies have explored the transesterification of ethylene glycol with dimethyl carbonate to produce ethylene carbonate, demonstrating the reactivity of the hydroxyl group in the ethylene glycol moiety. researchgate.net However, specific kinetic or mechanistic studies on the transesterification of this compound were not found in the reviewed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Reaction Mechanism Prediction and Energetic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of vinyl ethers. DFT is used to model the electronic structure of molecules, allowing researchers to predict reaction mechanisms, identify transition states, and calculate the energetic parameters that govern a reaction's feasibility and rate.

For vinyl ether systems, DFT has been successfully applied to investigate mechanisms such as oxidation, polymerization, and atmospheric degradation. For instance, in studies of similar compounds like ethylene (B1197577) glycol, DFT calculations combined with a slab model have been used to explore decomposition mechanisms on catalyst surfaces. researchgate.net These models can determine the adsorption energies of the molecule and its decomposition products, revealing how the catalyst's surface structure influences the reaction pathway. researchgate.net

DFT is also used to map out the potential energy surface of a reaction. This allows for the calculation of key energetic parameters, including activation energies and reaction enthalpies. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be predicted. For example, DFT calculations have been employed to determine the free energy change (ΔG) for specific steps in the oxidation of ethylene to ethylene glycol, providing a theoretical basis for catalyst selection. researchgate.net

Table 1: Calculated Energetic Parameters for a Key Step in Ethylene Oxidation

| Dopant Element | Free Energy Change (ΔG) (eV) |

|---|---|

| None | 0.25 |

| Gold (Au) | 0.18 |

| Silver (Ag) | 0.20 |

| Copper (Cu) | 0.22 |

| Nickel (Ni) | 0.35 |

| Cobalt (Co) | 0.40 |

This table presents DFT calculation results for the free energy change (ΔG) for a crucial step in the oxidation of ethylene to ethylene glycol with various dopants, illustrating how computational methods can predict catalytic performance. Data adapted from computational studies on ethylene oxidation. researchgate.net

Kinetic Modeling and Rate Constant Determination for Complex Chemical Processes

Computational kinetics methods are frequently used to calculate rate constants from first principles, often using energetic data derived from DFT calculations. nih.gov These models can simulate reaction behavior under various conditions of temperature and pressure. For instance, kinetic models have been developed to describe the transesterification reactions of polyesters containing ethylene glycol units. nih.gov These models account for the interactions between different functional groups and can calculate effective rate constants for the various reaction steps involved. nih.gov

In the study of related glycol systems, kinetic analysis has been used to understand the hydrogenolysis of glycerol (B35011) to produce ethylene glycol. iastate.edu By fitting experimental data to Langmuir-Hinshelwood-type models, researchers can determine rate constants for both the production and subsequent degradation of the desired products. iastate.edu This approach provides detailed information on competitive adsorption and reaction rates, which is crucial for process optimization. iastate.edu

Table 2: Example of Determined Effective Rate Constants in Polyester Transesterification

| Reaction Type | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Ester Exchange | 7.80 x 10⁵ L/(mol·min) | 105 |

This table shows an example of kinetic parameters used in modeling polyester transesterification, a process relevant to polymers derived from ethylene glycol derivatives. The pre-exponential factor and activation energy are key components for calculating the reaction rate constant (k) via the Arrhenius equation. Data sourced from kinetic models of polyester reactions. nih.gov

Prediction of Structure-Reactivity Relationships in Vinyl Ether Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. wikipedia.orgfiveable.me For vinyl ether systems, these models can predict reactivity based on a set of calculated molecular descriptors.

The fundamental principle of QSAR is that the structure of a molecule dictates its function and reactivity. fiveable.me The process involves three main steps:

Data Set Selection: A series of related vinyl ether compounds with known reactivity data is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), topological descriptors (e.g., molecular connectivity indices), and geometric descriptors (e.g., molecular surface area).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. fiveable.me

The resulting model takes the form: Activity = f(descriptor₁, descriptor₂, ...)

Once validated, this model can be used to predict the reactivity of new, unsynthesized vinyl ether compounds, guiding experimental work and accelerating the discovery of molecules with desired properties. wikipedia.org This approach has been applied in polymer chemistry to predict properties like the glass transition temperature of poly(arylene ether)s based on descriptors derived from molecular modeling. nih.gov

Academic Applications in Advanced Materials Science and Polymer Engineering

Design and Synthesis of Thermoresponsive Poly(vinyl ether) Hydrogels

Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST), in a solvent. Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. Hydrogels synthesized from these polymers can exhibit a temperature-dependent swelling-deswelling behavior. Copolymers incorporating Ethylene (B1197577) glycol butyl vinyl ether are utilized in creating such intelligent hydrogels. For instance, thermoresponsive hydrogels have been synthesized through the radiation copolymerization of the hydrophilic monomer, ethylene glycol vinyl ether (EGVE), and the more hydrophobic comonomer, butyl vinyl ether (BVE). researchgate.netresearchgate.net

The swelling behavior of poly(vinyl ether) hydrogels is governed by a delicate balance between hydrophilic and hydrophobic interactions. researchgate.net In copolymers of EGVE and BVE, the ethylene glycol units contribute to hydrophilicity through hydrogen bonding with water molecules, while the butyl groups introduce hydrophobic characteristics. researchgate.net

At temperatures below the LCST, hydrogen bonds between the polymer chains and water molecules are dominant, leading to an extended chain conformation and a swollen hydrogel state. researchgate.net As the temperature increases and approaches the LCST, these hydrogen bonds weaken, and hydrophobic interactions among the polymer chains become more pronounced. This shift causes the polymer chains to collapse, expelling water from the hydrogel network and resulting in a shrunken, or de-swollen, state. researchgate.net This abrupt change in volume is known as the volume phase transition (VPT). mdpi.comnih.gov The precise temperature at which this transition occurs can be tuned by altering the ratio of hydrophilic to hydrophobic monomers in the copolymer. researchgate.net Research has shown that a hydrogel with a 60:40 comonomer ratio of EGVE to BVE exhibits temperature sensitivity in the physiologically relevant range of 4–37 °C. researchgate.net

The kinetics of this swelling and deswelling are crucial for practical applications. Studies on similar thermoresponsive hydrogels, such as those based on poly(N-isopropylacrylamide), indicate that the response to a temperature change can be quite rapid, with a significant portion of the shrinkage or swelling occurring within minutes. nih.gov

Table 1: Swelling Behavior of Thermoresponsive Poly(vinyl ether) Copolymers

| Monomer Composition (EGVE:BVE mole ratio) | Stimulus | Response below LCST (+4 °C) | Response above LCST (37 °C) | Reference |

| 60:40 | Temperature | Fully hydrated and swollen | Extensively dehydrated and shrunken | researchgate.net |

The unique properties of thermoresponsive poly(vinyl ether) hydrogels make them excellent candidates for advanced cell culture substrates. researchgate.net Cells can be cultured on the swollen hydrogel surface at a physiological temperature (e.g., 37 °C). By lowering the temperature, the hydrogel swells, and the cell-substrate adhesion is weakened, allowing for the detachment of intact cell sheets without the need for enzymatic treatments like trypsin, which can damage cells. nih.gov

To enhance cell adhesion and biological functionality, these hydrogel surfaces can be modified through bioconjugation. researchgate.net This involves covalently immobilizing biomolecules, such as peptides or proteins, onto the polymer network. researchgate.netnih.gov For example, thermoresponsive hydrogels synthesized from EGVE and BVE have been successfully modified by immobilizing the RGD (Arg-Gly-Asp) peptide sequence, which is a well-known cell adhesion motif found in fibronectin. researchgate.net In other studies, the cell-growth factor insulin has also been immobilized on these hydrogels. researchgate.net These modifications promote specific cell attachment and proliferation, creating a more biologically relevant microenvironment for cell culture. researchgate.netresearchgate.net The effectiveness of these immobilization processes has been confirmed using analytical techniques such as FTIR spectroscopy and Scanning Electron Microscopy (SEM). researchgate.net

Poly(vinyl ether)s in Controlled Release Systems Research

Polymers containing vinyl ether functionalities are being explored for their potential in controlled release systems, particularly for drug delivery. The vinyl ether groups in the polymer side chains are highly reactive and can undergo various post-polymerization modifications to attach therapeutic agents. acs.orgresearchgate.netepfl.ch

One key strategy involves the formation of acid-labile acetal (B89532) linkages. acs.orgresearchgate.net Drugs containing hydroxyl groups can be conjugated to the vinyl ether side chains to form acetals. These linkages are stable at neutral pH but are designed to hydrolyze and break apart in acidic environments, such as those found in tumor tissues or within specific cellular compartments like endosomes and lysosomes. acs.org This pH-triggered cleavage allows for the targeted release of the drug at the desired site of action. Research on a novel polyphosphoester with ethylene glycol vinyl ether side chains demonstrated its utility as a versatile template for such conjugations. acs.org

Materials for Advanced Coatings and Adhesives Research Focusing on Mechanistic Improvements

Ethylene glycol butyl vinyl ether is a reactive monomer used in the formulation of specialty polymers for advanced coatings and adhesives. Glycol ethers, in general, are crucial components in the coatings industry, where they primarily function as solvents that aid in the dissolution of resins and pigments. boxa-solvents.com

A key mechanistic improvement they offer is in the film formation process of water-based paints. boxa-solvents.com As the water evaporates from a paint formulation, glycol ethers act as coalescing agents, ensuring that the polymer particles fuse together properly to form a continuous, uniform, and durable film. boxa-solvents.com This prevents cracking and improves the protective properties and appearance of the coating.

Research into vinyl ether functional oligomers has led to the development of radiation-curable coatings and adhesives. google.com These systems utilize the reactivity of the vinyl ether group in photopolymerization reactions. When exposed to ultraviolet (UV) light in the presence of a photoinitiator, these monomers and oligomers rapidly polymerize, or "cure," to form a crosslinked network. This process is fast, energy-efficient, and produces coatings with excellent hardness, chemical resistance, and adhesion. The development of these materials involves the alternating free-radical copolymerization of monomers like dialkyl maleates with multifunctional vinyl ethers. google.com

Development of Functional Aliphatic Polyesters via Radical Copolymerization

A significant area of research is the synthesis of functional aliphatic polyesters through the free-radical copolymerization of vinyl ethers (VEs) with cyclic ketene acetals (CKAs). lvts.frresearchgate.net This method provides a versatile and efficient route to creating biodegradable polyesters with tailored functionalities. lvts.frbohrium.com Traditionally, vinyl ethers are known to not undergo free-radical homopolymerization readily. cmu.edu However, their copolymerization with specific comonomers like CKAs has proven successful. lvts.frresearchgate.net

The copolymerization of 2-methylene-1,3-dioxepane (MDO), a CKA, with butyl vinyl ether (BVE) has been investigated both theoretically and experimentally. lvts.frresearchgate.net Density functional theory (DFT) calculations predicted a quasi-ideal copolymerization behavior, which was confirmed by experimental results yielding reactivity ratios of rMDO = 0.73 and rBVE = 1.61. lvts.frresearchgate.net

This copolymerization platform allows for the incorporation of a wide range of functionalities into the polyester backbone, leading to materials with diverse applications. lvts.fr Examples of functional polyesters created through this approach include:

Amphiphilic copolymers: By grafting poly(ethylene glycol) (PEG) side chains, copolymers that can self-assemble into nanoparticles in aqueous solutions have been prepared. lvts.frresearchgate.net

Bioactive materials: The synthesis of antibacterial films active against both Gram-positive and Gram-negative bacteria has been demonstrated. lvts.frresearchgate.net

Biomaterials for tissue engineering: Cross-linked bioelastomers with properties suitable for tissue engineering applications have been developed. lvts.frresearchgate.net

Table 2: Reactivity Ratios in the Radical Copolymerization of MDO and BVE

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Implication | Reference |

| 2-methylene-1,3-dioxepane (MDO) | Butyl vinyl ether (BVE) | 0.73 | 1.61 | Indicates a tendency towards alternating copolymerization but with a higher likelihood of BVE adding to a growing chain ending in a BVE radical. | lvts.frresearchgate.net |

Polymer Scaffolds for Graft Copolymer Synthesis and Functionalization

Graft copolymers are branched macromolecules consisting of a main polymer chain (the backbone) to which one or more side chains (the grafts) are attached. youtube.com Poly(vinyl ether)s can be incorporated into such architectures either as the backbone or as the grafted side chains, leading to materials with unique properties derived from the combination of different polymer segments. researchgate.netresearchgate.net

One prominent method involves using a pre-existing polymer backbone as a macroinitiator for the polymerization of vinyl ether monomers. For instance, a new method for synthesizing Poly(vinyl alcohol) (PVA) graft copolymers involves using partially-hydrolyzed poly(vinyl acetate) as a coupling reagent for the living cationic polymerization of vinyl ethers. researchgate.net This "grafting from" approach allows for the synthesis of graft copolymers with well-controlled poly(vinyl ether) side chains and a very narrow molecular weight distribution. researchgate.netresearchgate.net The resulting PVA-g-PVE copolymers can exhibit interesting properties, such as thermoresponsive phase separation in water when the grafts are made from poly(2-methoxyethyl vinyl ether) or poly(2-ethoxyethyl vinyl ether). researchgate.netresearchgate.net

Conversely, polymers containing vinyl ether functionalities can themselves serve as scaffolds for further functionalization or for the initiation of other polymerizations. acs.org This versatility allows for the creation of complex polymer architectures tailored for specific high-performance applications.

Future Research Directions and Emerging Paradigms in Vinyl Ether Chemistry

Innovations in Green Synthesis and Sustainable Polymerization Processes

A significant shift towards sustainability is reshaping the synthesis of vinyl ether monomers and polymers. The traditional Reppe vinylation, which relies on acetylene, is being challenged by greener alternatives aimed at reducing energy consumption and avoiding hazardous reagents. nih.govrsc.orgradtech.org

Key Research Thrusts:

Bio-based Feedstocks: Researchers are exploring the use of renewable resources to produce vinyl ethers. nih.gov One promising approach involves the vinylation of carbohydrates using readily available calcium carbide, offering a green pathway to bioinspired materials. nih.gov Another sustainable route involves the methanol elimination reaction from biomass-derived ethylene (B1197577) glycol dimethyl ether to produce vinyl methyl ether, utilizing solid base catalysts at atmospheric pressure. rsc.org

Enzymatic Catalysis: Enzyme-catalyzed synthesis represents a benign and highly efficient method for producing functional vinyl ether esters. nih.govresearchgate.net For instance, the immobilized enzyme Candida antarctica lipase (B570770) B can catalyze the direct esterification of hydroxyl-functional vinyl ethers with carboxylic acids, achieving high conversion rates in short reaction times and simplifying product purification. nih.govresearchgate.net This enzymatic approach avoids the acid-labile nature of vinyl ethers, which complicates conventional acid-catalyzed esterification. nih.gov

Catalyst-Free and Metal-Free Synthesis: Development of catalyst-free or metal-free synthetic routes is a major goal. A novel, rapid, and metal-free method for vinyl ether synthesis that integrates a sulfonyl fluoride group under mild conditions has been reported, highlighting a move towards more efficient and less contaminating processes. researchgate.net

Sustainable Polymerization Conditions: Efforts are underway to develop polymerization processes that operate under ambient conditions, in open air, and without the need for volatile organic solvents. nih.gov Photopolymerization, in particular, is a promising approach due to its low energy consumption and high reaction rates. nih.gov

These innovations are critical for reducing the environmental footprint of vinyl ether production and aligning the industry with the principles of green chemistry.

Exploration of Novel Catalytic Systems for Enhanced Control and Selectivity in Polymerization

The cationic polymerization of vinyl ethers is a cornerstone of poly(vinyl ether) synthesis. However, traditional methods often require stringent conditions and offer limited control over polymer architecture. nih.gov Modern research is focused on developing novel catalytic systems that provide unprecedented control over molecular weight, dispersity, and stereoregularity. nih.govacs.org

Emerging Catalytic Strategies:

Photocatalysis: Visible light-regulated cationic polymerization has emerged as a powerful tool. acs.org Metal-free organic photocatalysts can initiate and control the polymerization of various vinyl ethers, allowing for temporal control using light as an external stimulus. acs.orgacs.org This enables the synthesis of well-defined polymers and block copolymers under mild conditions. acs.org

Organocatalysis: Metal-free organic catalysts are gaining attention as alternatives to traditional metal-based Lewis acids, which can leave metal residues in the final polymer. nih.gov While some organocatalytic systems show lower reactivity, their development is crucial for applications in metal-sensitive fields. nih.gov

Stereoselective Catalysis: A significant breakthrough has been the development of catalyst-controlled stereoselective cationic polymerization. nsf.govmorressier.com By designing chiral counterions, it is possible to bias the stereochemistry of monomer addition, overriding the conventional chain-end control mechanisms. nsf.gov This approach provides access to highly isotactic poly(vinyl ether)s, which exhibit enhanced thermal and mechanical properties compared to their amorphous, atactic counterparts. nih.govnsf.gov

The table below summarizes the characteristics of different catalytic systems for vinyl ether polymerization.

| Catalyst System | Key Advantages | Areas of Control | Representative Examples |

| Traditional Lewis Acids | High activity | Molecular weight (in living systems) | BF₃·OEt₂, Et₁.₅AlCl₁.₅ |

| Photocatalysts | Temporal control via light, mild conditions, metal-free options | Initiation, chain growth, block copolymers | Acridinium salts |

| Organocatalysts | Metal-free, avoids contamination | Polymerization of functional monomers | Trifluoromethyl sulfonates, Pentakis(methoxycarbonyl)cyclopentadiene (PCCP) |

| Chiral Counterion Catalysts | High stereocontrol | Tacticity (Isotacticity) | BINOL-based counterions |

The continued exploration of these advanced catalytic systems will enable the precise synthesis of poly(vinyl ether)s with architectures tailored for high-performance applications.

Advanced Functionalization Strategies for Stimuli-Responsive and Smart Materials

The versatility of the vinyl ether group makes it an ideal platform for creating functional and "smart" materials that can respond to external stimuli such as pH, temperature, or light. Research is heavily focused on post-polymerization modification (PPM) techniques, which allow for the introduction of a wide array of functional groups onto a pre-synthesized polymer backbone. researchgate.netnih.gov

Key Functionalization Techniques:

Click Chemistry: The radical-mediated thiol-ene "click" reaction is a robust and efficient method for functionalizing polymers bearing pendant vinyl ether groups. researchgate.netacs.org This reaction is highly chemoselective and can be performed under mild conditions, making it suitable for conjugating a variety of thiol-containing molecules. nih.govacs.org

Acetalization and Thio-acetalization: The vinyl ether moiety can readily react with hydroxyl or thiol compounds to form acid-labile acetal (B89532) or thio-acetal linkages. nih.govacs.org This chemistry is particularly useful for creating pH-responsive materials, where the cleavage of the acetal bond in an acidic environment can trigger the release of a conjugated molecule or alter the polymer's solubility. nih.gov

Copolymerization: Integrating vinyl ethers with other monomers through copolymerization is a direct way to introduce functionality. For example, the radical copolymerization of hydroxy-functional vinyl ethers with cyclic ketene acetals yields degradable copolymers that exhibit thermoresponsive (LCST) behavior in aqueous solutions. rsc.org

These strategies allow for the creation of sophisticated polymer architectures, as summarized in the table below.

| Functionalization Strategy | Resulting Linkage/Structure | Key Property/Application |

| Thiol-Ene "Click" Reaction | Stable Thio-ether | Conjugation of biomolecules, surface modification |

| Acetalization | Acid-labile Acetal | pH-responsive drug delivery, degradable materials |

| Thio-acetalization | Acid-labile Thio-acetal | pH-responsive systems |

| Copolymerization | Integrated functional units | Thermoresponsive materials, degradable polymers |

The development of these functionalization toolkits is paving the way for advanced applications in biomedicine, sensing, and self-healing materials.

Multiscale Modeling and Simulation of Complex Vinyl Ether Systems

As vinyl ether-based polymers become more complex, computational modeling and simulation are emerging as indispensable tools for understanding and predicting their behavior. nobelprize.org Multiscale modeling bridges the gap between molecular-level chemistry and macroscopic material properties, providing insights that are often difficult to obtain through experiments alone. nih.govmdpi.comtue.nl

Modeling Hierarchy:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to accurately describe the electronic structure and reactivity of monomers and catalyst systems. tue.nl This is crucial for understanding reaction mechanisms and designing new catalysts.

All-Atom (AA) Molecular Dynamics (MD): Classical force fields are used to simulate the dynamic behavior of polymer chains. nih.govmdpi.com These simulations provide information on chain conformation, packing, and the relationship between chemical architecture and melt structure. For example, simulations can predict how stereochemistry (e.g., isotactic vs. atactic) affects chain rigidity and potential for crystallization. nih.gov

Coarse-Grained (CG) Models: To study large-scale phenomena and long-time dynamics, such as the self-assembly of block copolymers or the formation of complex morphologies, simplified coarse-grained models are developed. nih.govmdpi.com These models group atoms into larger "beads" to reduce computational cost while retaining the essential physics of the system.

This multiscale approach enables researchers to establish structure-property relationships, screen new monomer designs, and optimize material performance for specific applications, from predicting glass transition temperatures to understanding the mechanics of stimuli-responsive behavior. nih.govacs.org

Interdisciplinary Research Frontiers Leveraging Vinyl Ether Architectures

The unique properties of vinyl ethers and their polymers are enabling their use in a growing number of interdisciplinary fields beyond their traditional use in coatings and adhesives. researchgate.netconnectchemicals.com

Emerging Interdisciplinary Applications:

Biomedical Materials: The biocompatibility and functionalizability of poly(vinyl ether)s make them attractive for biomedical applications. chemicalbook.com Polymers with anti-protein adsorption properties are being developed for surface coatings on medical devices. chemicalbook.com Furthermore, pH-responsive poly(vinyl ether)s are being investigated for controlled drug delivery systems. nih.gov

Phase Change Materials (PCMs): Comb-like polymers synthesized from long-chain alkyl vinyl ethers can exhibit side-chain crystallization, allowing them to function as PCMs for thermal energy storage. nih.gov Living cationic polymerization provides precise control over molecular weight, which is crucial for optimizing the phase change enthalpy and transition temperatures of these materials. nih.gov

Advanced Organic Synthesis: Vinyl ethers are being explored as versatile building blocks in organic chemistry. A recent strategy uses easily handled vinyl ethers as surrogates for ethylene gas in heteroarene C-H functionalization via a spin-center shift pathway. researchgate.netnih.gov This approach simplifies synthetic procedures and circumvents the challenges associated with using a flammable gas. researchgate.net

Electronics and Optoelectronics: The tunable properties of functional poly(vinyl ether)s suggest potential applications in electronics. For example, their use in UV-curable coatings is already established for protecting electronic components. connectchemicals.com Future research may explore their use as dielectric materials or in the fabrication of functional polymer films.

These expanding frontiers highlight the immense potential of vinyl ether chemistry to contribute to solving challenges in medicine, energy, and advanced manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.